molecular formula C9H9BrClFO B6301528 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene CAS No. 2121513-49-1

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene

Cat. No. B6301528
CAS RN: 2121513-49-1
M. Wt: 267.52 g/mol
InChI Key: OPMQMFBGXVUMKR-UHFFFAOYSA-N
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Description

“6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H9BrClFO . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” consists of a benzene ring substituted with bromo, chloro, fluoro, and isopropoxy groups . The exact positions of these substituents can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

“6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” is a liquid at room temperature . Its molecular weight is 267.52 g/mol.

Scientific Research Applications

Vibrational Spectroscopy and Electronic States

The study of vibrational spectra and electronic states of halobenzene cations, including analogs of the compound , contributes significantly to understanding molecular ionization energies and structural properties. Research has utilized mass-analyzed threshold ionization (MATI) spectroscopy to investigate these aspects, revealing detailed vibrational bands and ionization energies crucial for molecular characterization and applications in spectroscopy and quantum chemistry (Kwon, Kim, & Kim, 2002).

Polymer Science and Functionalization

The compound's derivatives have been used to end-quench TiCl4-catalyzed quasiliving polymerizations, leading to direct chain-end functionalization. This process is instrumental in synthesizing polymers with specific end-group functionalities, showcasing the compound's versatility in polymer chemistry and material science applications (Morgan, Martínez-Castro, & Storey, 2010).

Radiotracer Development for PET Imaging

In the domain of radiotracer development, derivatives of "6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene" have been synthesized for PET imaging, targeting the TSPO 18 kDa. This application demonstrates the compound's potential in developing diagnostic tools for neuroinflammation and other pathologies, contributing to advancements in medical imaging technologies (Damont et al., 2011).

Mesomorphic Property Studies

Research on star-shaped mesogens based on phloroglucinol incorporating derivatives of the compound has uncovered their significant mesophase behaviors. Such studies are pivotal for liquid crystal technology, providing insights into the design and synthesis of new materials with tailored mesomorphic properties for displays and electronic devices (Yeap, Ooi, Kenji, & Ito, 2013).

Spectroscopic and Theoretical Studies

Further, spectroscopic and theoretical studies on halogenated benzenes, including compounds structurally related to "6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene", have provided valuable data on molecular geometry, vibrational frequencies, and electronic properties. These insights are essential for developing new materials and understanding their interactions at the molecular level (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).

Mechanism of Action

The mechanism of action of “6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” is not clear as it depends on its application. It could potentially be used as a building block in the synthesis of more complex molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMQMFBGXVUMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101210330
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene

CAS RN

2121513-49-1
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101210330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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